molecular formula C17H18O5Se B13055030 (3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone

(3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone

Cat. No.: B13055030
M. Wt: 381.3 g/mol
InChI Key: VNVMNVZIPULNKL-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone is an organic compound with the molecular formula C17H18O5Se

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 3-hydroxy-4-methoxybenzaldehyde.

    Formation of Intermediate:

    Final Product: The final product is obtained by combining the intermediate with the desired functional groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)(3-hydroxy-4-methoxyphenyl)methanone: Lacks the methylselanyl group, which may result in different chemical and biological properties.

    (3,4-Dimethoxy-5-(methylthio)phenyl)(3-hydroxy-4-methoxyphenyl)methanone:

Uniqueness

The presence of the methylselanyl group in (3,4-Dimethoxy-5-(methylselanyl)phenyl)(3-hydroxy-4-methoxyphenyl)methanone distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research.

Properties

Molecular Formula

C17H18O5Se

Molecular Weight

381.3 g/mol

IUPAC Name

(3,4-dimethoxy-5-methylselanylphenyl)-(3-hydroxy-4-methoxyphenyl)methanone

InChI

InChI=1S/C17H18O5Se/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(22-3)15(9-11)23-4/h5-9,18H,1-4H3

InChI Key

VNVMNVZIPULNKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)[Se]C)OC)OC)O

Origin of Product

United States

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